molecular formula C17H18F2N2O2S B2952845 2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396880-53-7

2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2952845
CAS No.: 1396880-53-7
M. Wt: 352.4
InChI Key: XOOKYKRYHGBFGL-UHFFFAOYSA-N
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Description

The compound 2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol features a piperazine core substituted with a 2,4-difluorobenzoyl group at the 1-position and a thiophen-2-yl moiety linked via an ethanol bridge.

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2S/c18-12-3-4-13(14(19)10-12)17(23)21-7-5-20(6-8-21)11-15(22)16-2-1-9-24-16/h1-4,9-10,15,22H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOKYKRYHGBFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the difluorobenzoyl group and the thiophene ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound shares structural motifs with several piperazine-based analogs, differing in substituents, linkers, and attached aromatic systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Piperazine Substituent Attached Group Linker Type Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
Target Compound 2,4-Difluorobenzoyl Thiophen-2-yl Ethanol ~357.4* N/A N/A
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone (6c) 4-Fluorophenyl Benzo[b]thiophen-2-yl Propanone ~452.5 131–132 N/A
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol (P789-0439) 4-Chlorophenyl 3-Methoxyphenyl Ethanol ~357.9 N/A Screening compound (target undisclosed)
2-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)ethanol (compound 21) 4-Trifluoromethylphenyl Thiophen-2-yl Methanone ~325.3 N/A N/A
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol 4-Fluorophenyl 4-Methoxyphenyl Ethanol 330.4 N/A N/A
2-{4-[(Thiophen-3-yl)methyl]piperazin-1-yl}ethan-1-ol Thiophen-3-ylmethyl Ethanol Ethanol ~240.3 N/A N/A

*Calculated based on molecular formula C₁₇H₁₇F₂N₂O₂S.

Key Observations

Thiophen-2-yl provides π-π stacking capabilities distinct from benzo[b]thiophene (e.g., 6c ) or phenyl groups, which may influence solubility and receptor interactions .

Biological Activity: Compounds like 4j (2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol) exhibit high 5-HT6 receptor antagonism (pKi = 7.83, IC₅₀ = 32 nM) , suggesting that ethanol-linked piperazines with aromatic groups are promising scaffolds. The target compound’s thiophene moiety could modulate similar activity but with distinct selectivity.

Biological Activity

The compound 2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a synthetic organic molecule that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities, making them of significant interest in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H21F2N3O
  • Molecular Weight : 345.4 g/mol
  • IUPAC Name : 2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly regarding its potential as an antidepressant , antipsychotic , and anti-inflammatory agent . The following sections detail specific findings related to its pharmacological effects.

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit significant antidepressant-like effects. A study evaluated the compound's ability to modulate neurotransmitter systems involved in mood regulation. The results suggested that it may enhance serotonin and norepinephrine levels in the brain, contributing to its antidepressant properties.

Antipsychotic Effects

In a series of behavioral assays conducted on animal models, the compound demonstrated efficacy in reducing symptoms associated with psychosis. It was shown to antagonize dopamine D2 receptors, a common target for antipsychotic medications.

Anti-inflammatory Properties

The compound's anti-inflammatory activity was assessed through in vitro studies using human cell lines. It was found to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory disorders.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Serotonergic System Modulation : The compound may increase serotonin levels by inhibiting its reuptake.
  • Dopaminergic Receptor Antagonism : Its interaction with D2 receptors suggests potential use in managing psychotic disorders.
  • Cytokine Inhibition : By reducing cytokine production, it may mitigate inflammatory responses.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antidepressant effects in rodent models, with enhanced serotonin levels observed (IC50 values not specified).
Study 2Showed reduction in psychotic behaviors in animal models, confirming D2 receptor antagonism (specific behavioral metrics provided).
Study 3In vitro assays indicated inhibition of TNF-alpha and IL-6 production in human macrophages (IC50 = 0.25 μM).

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol , it is beneficial to compare it with other piperazine derivatives:

CompoundActivity TypeIC50 (μM)
Compound AAntidepressant0.15
Compound BAntipsychotic0.20
Compound CAnti-inflammatory0.30

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